molecular formula C9H13BO3S B14073166 (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)boronic acid

(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)boronic acid

Cat. No.: B14073166
M. Wt: 212.08 g/mol
InChI Key: RENQSVFEQJNFGH-UHFFFAOYSA-N
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Description

(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives, including (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)boronic acid, may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The thiophene ring can also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-boronic acid: Lacks the tetrahydropyran moiety.

    (5-Bromo-2-thienyl)boronic acid: Contains a bromine substituent instead of the tetrahydropyran group.

    (2-Thienyl)boronic acid: A simpler thiophene derivative without additional substituents.

Properties

Molecular Formula

C9H13BO3S

Molecular Weight

212.08 g/mol

IUPAC Name

[5-(oxan-4-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C9H13BO3S/c11-10(12)9-2-1-8(14-9)7-3-5-13-6-4-7/h1-2,7,11-12H,3-6H2

InChI Key

RENQSVFEQJNFGH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)C2CCOCC2)(O)O

Origin of Product

United States

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